N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide
CAS No.: 1234811-28-9
Cat. No.: VC4167995
Molecular Formula: C22H23N3O4S
Molecular Weight: 425.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1234811-28-9 |
|---|---|
| Molecular Formula | C22H23N3O4S |
| Molecular Weight | 425.5 |
| IUPAC Name | N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C22H23N3O4S/c26-20(21(27)24-14-17-5-3-11-30-17)23-13-15-7-9-25(10-8-15)22(28)19-12-16-4-1-2-6-18(16)29-19/h1-6,11-12,15H,7-10,13-14H2,(H,23,26)(H,24,27) |
| Standard InChI Key | UJZSIJMGIXZPEU-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CS2)C(=O)C3=CC4=CC=CC=C4O3 |
Introduction
N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound with a molecular formula of C22H23N3O4S and a molecular weight of 425.5 g/mol . This compound integrates several key structural elements, including a benzofuran moiety, a piperidine ring, and a thiophene group, which are known for their diverse biological activities and presence in various pharmaceuticals.
Structural Features
The compound's structure includes:
-
Benzofuran Moiety: Known for its presence in natural products and pharmaceuticals, contributing to potential biological activities.
-
Piperidine Ring: Often associated with pharmacological effects due to its ability to interact with biological targets.
-
Thiophene Group: Adds to the compound's heterocyclic nature, which is linked to diverse biological properties.
-
Oxalamide Linkage: Connects the benzofuran-piperidine and thiophene moieties, potentially influencing its reactivity and biological activity.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. These may include:
-
Preparation of benzofuran derivatives.
-
Reaction with piperidine to form an intermediate.
-
Further modification to incorporate the thiophene group and form the oxalamide linkage.
Potential Applications
While specific applications for N1-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide are not well-documented, compounds with similar structural features have shown potential in various fields:
-
Pharmaceuticals: Due to the presence of benzofuran and piperidine moieties, which are often associated with biological activity.
-
Biological Research: The compound's unique structure could be explored for interactions with specific biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume